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Compound of Interest

Compound Name: 2-Methoxyacetophenone

Cat. No.: B1211565 Get Quote

This guide provides a comprehensive technical overview of the solubility of 2-
methoxyacetophenone, a key intermediate in the pharmaceutical and fragrance industries.

Designed for researchers, scientists, and drug development professionals, this document

delves into the theoretical and practical aspects of its solubility, offering a foundation for

informed solvent selection, process optimization, and analytical method development.

Introduction: Understanding the Importance of
Solubility
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like 2-
methoxyacetophenone is a critical physicochemical property that governs its behavior in

various applications. From reaction kinetics and purification strategies to formulation and

bioavailability, a thorough understanding of a compound's solubility in different solvent systems

is paramount. This guide aims to provide a detailed exploration of the solubility of 2-
methoxyacetophenone, underpinned by experimental data and theoretical principles.

Physicochemical Properties of 2-Methoxyacetophenone

A foundational understanding of the molecule's intrinsic properties is essential to comprehend

its solubility characteristics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1211565?utm_src=pdf-interest
https://www.benchchem.com/product/b1211565?utm_src=pdf-body
https://www.benchchem.com/product/b1211565?utm_src=pdf-body
https://www.benchchem.com/product/b1211565?utm_src=pdf-body
https://www.benchchem.com/product/b1211565?utm_src=pdf-body
https://www.benchchem.com/product/b1211565?utm_src=pdf-body
https://www.benchchem.com/product/b1211565?utm_src=pdf-body
https://www.benchchem.com/product/b1211565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 579-74-8 [1][2]

Molecular Formula C₉H₁₀O₂ [1][2]

Molecular Weight 150.17 g/mol [1][2]

Appearance
Clear, slightly yellow to orange

or slightly brown liquid
[1]

Boiling Point 131 °C at 18 mmHg [3]

Density 1.09 g/mL at 25 °C [3][4]

logP (Octanol/Water) 1.82 [1][2]

Quantitative Solubility of 2-Methoxyacetophenone in
Organic Solvents
The following table summarizes the quantitative solubility of 2-methoxyacetophenone in a

range of organic solvents at 25 °C. This data is crucial for selecting appropriate solvents for

synthesis, purification, and formulation.
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Solvent Solvent Class
Solubility (g/L) at
25 °C

Reference(s)

Methanol Alcohol (Polar, Protic) 564.37 [5]

Ethanol Alcohol (Polar, Protic) 466.92 [5]

n-Propanol Alcohol (Polar, Protic) 383.53 [5]

Isopropanol Alcohol (Polar, Protic) 342.66 [5]

n-Butanol Alcohol (Polar, Protic) 330.26 [5]

Isobutanol Alcohol (Polar, Protic) 261.72 [5]

sec-Butanol Alcohol (Polar, Protic) 286.54 [5]

n-Pentanol Alcohol (Polar, Protic) 230.47 [5]

Ethylene Glycol Alcohol (Polar, Protic) 288.24 [5]

Acetone Ketone (Polar, Aprotic) 1034.86 [5]

2-Butanone (MEK) Ketone (Polar, Aprotic) 658.76 [5]

Ethyl Acetate Ester (Polar, Aprotic) 774.58 [5]

Methyl Acetate Ester (Polar, Aprotic) 784.96 [5]

Tetrahydrofuran (THF) Ether (Polar, Aprotic) 1589.03 [5]

1,4-Dioxane Ether (Polar, Aprotic) 1828.53 [5]

Acetonitrile Nitrile (Polar, Aprotic) 951.6 [5]

N,N-

Dimethylformamide

(DMF)

Amide (Polar, Aprotic) 1246.09 [5]

N-Methyl-2-

pyrrolidone (NMP)
Amide (Polar, Aprotic) 980.04 [5]

Toluene Aromatic Hydrocarbon 320.04 [5]

n-Hexane Aliphatic Hydrocarbon 92.48 [5]
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Chloroform
Halogenated

Hydrocarbon
Sparingly Soluble [1]

Water - Immiscible [1]

Theoretical Framework for Solubility
The principle of "like dissolves like" provides a fundamental, qualitative understanding of

solubility. A more quantitative and predictive approach can be achieved by considering the

intermolecular forces at play and the thermodynamics of the dissolution process.

The Role of Polarity and Hydrogen Bonding
2-Methoxyacetophenone possesses a moderately polar ketone group and an ether linkage,

along with a nonpolar aromatic ring. This amphiphilic nature dictates its solubility in various

solvents.

Polar Solvents: The high solubility in polar aprotic solvents like acetone, ethyl acetate, and

THF can be attributed to strong dipole-dipole interactions between the solvent and the

ketone and ether functionalities of 2-methoxyacetophenone.

Protic Solvents: In protic solvents such as alcohols, hydrogen bonding can occur between

the solvent's hydroxyl group and the oxygen atoms of the ketone and methoxy groups in 2-
methoxyacetophenone, contributing to its significant solubility.

Nonpolar Solvents: The presence of the benzene ring allows for van der Waals interactions

with nonpolar solvents like toluene and hexane, resulting in moderate to low solubility.

Water: The molecule's overall hydrophobicity, dominated by the aromatic ring and the methyl

groups, leads to its immiscibility in water.

Hansen Solubility Parameters (HSP)
A more sophisticated method for predicting solubility involves the use of Hansen Solubility

Parameters. These parameters break down the total cohesive energy of a substance into three

components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7]

A solvent is likely to dissolve a solute if their Hansen parameters are similar.
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While the specific Hansen Solubility Parameters for 2-methoxyacetophenone are not readily

available in the literature, we can infer its likely characteristics based on its structure. It would

be expected to have a moderate δP due to the ketone and ether groups, a significant δD from

the aromatic ring, and a moderate δH as a hydrogen bond acceptor. A detailed experimental

determination of its HSP would be a valuable endeavor for precise solvent selection.

The logical relationship for predicting solubility using HSP is as follows:

Hansen Solubility Parameter Logic

Solute (2-Methoxyacetophenone) Solvent

Determine Solute HSP
(δD_solute, δP_solute, δH_solute)

Calculate HSP Distance (Ra)
Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²

Obtain Solvent HSP
(δD_solvent, δP_solvent, δH_solvent)

Compare Ra to Interaction Radius (R₀)

High Probability of Solubility
(Ra < R₀)

Yes

Low Probability of Solubility
(Ra > R₀)

No

Click to download full resolution via product page

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

The Influence of Temperature on Solubility
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The dissolution of a solid in a liquid is a thermodynamic process. For most solids dissolving in

liquid solvents, the process is endothermic, meaning that solubility increases with an increase

in temperature. This is because the additional thermal energy helps to overcome the lattice

energy of the solid and the intermolecular forces between solvent molecules. While specific

temperature-dependent solubility data for 2-methoxyacetophenone is not widely published, it

is reasonable to expect its solubility in most organic solvents to increase with temperature.

The relationship between solubility and temperature can be described by the van't Hoff

equation, which relates the change in the natural logarithm of the solubility to the enthalpy of

dissolution.[8]

Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is essential. The

shake-flask method is a widely accepted and reliable technique for determining the equilibrium

solubility of a compound.[9]

Shake-Flask Method for Equilibrium Solubility
Determination
This protocol outlines the steps to determine the solubility of 2-methoxyacetophenone in a

given organic solvent.

Materials:

2-Methoxyacetophenone (high purity)

Selected organic solvent (analytical grade)

Sealed glass flasks or vials

Constant-temperature shaker or magnetic stirrer with a temperature-controlled water bath

Syringe filters (e.g., 0.45 µm PTFE)

Volumetric flasks and pipettes

Analytical balance
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UV-Vis spectrophotometer or a validated HPLC or GC-MS system

Procedure:

Preparation of a Saturated Solution:

Add an excess amount of 2-methoxyacetophenone to a known volume of the selected

organic solvent in a sealed glass flask. The presence of undissolved solid is crucial to

ensure saturation.

Seal the flask tightly to prevent solvent evaporation.

Equilibration:

Place the flask in a constant-temperature shaker or on a magnetic stirrer in a temperature-

controlled environment (e.g., 25 °C).

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium

is reached between the dissolved and undissolved solute.

Phase Separation:

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

Maintain the temperature of the flask during this period.

Sample Collection and Preparation:

Carefully withdraw a sample from the clear supernatant using a syringe.

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any

undissolved microparticles.

Accurately dilute the filtered, saturated solution with the same solvent to a concentration

that falls within the linear range of the chosen analytical method.

Quantification:
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Analyze the diluted sample using a pre-validated analytical method (UV-Vis, HPLC, or GC-

MS) to determine the concentration of 2-methoxyacetophenone.

Calculate the original concentration in the saturated solution by multiplying the measured

concentration by the dilution factor. This value represents the solubility of 2-
methoxyacetophenone in the chosen solvent at the specified temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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